molecular formula C20H19ClN4O2S B12506081 2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide

Cat. No.: B12506081
M. Wt: 414.9 g/mol
InChI Key: JOHHXJIUOGAJPY-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .

Biological Activity

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide (CAS No. 956958-66-0) is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting relevant findings in tabular form.

Chemical Structure

The molecular formula of the compound is C18H20ClN3O2SC_{18}H_{20}ClN_{3}O_{2}S, with a molecular weight of 414.91 g/mol . The structure features a benzamide moiety, a thiazole ring, and a pyridine derivative, which are known to contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole and pyridine derivatives. For instance, compounds with similar structures have demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTarget BacteriaIC50 (µM)
Compound AE. coli33
Compound BS. aureus25
2-Chloro-N-(...)E. coli & S. aureusTBD

The exact IC50 values for 2-Chloro-N-(...) are yet to be determined but are expected to be comparable based on structural similarities with other effective compounds .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole-containing compounds have shown promising results in inhibiting cancer cell proliferation. For example, certain thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Thiazole Compounds

CompoundCell LineIC50 (µM)
Compound CHT29<10
Compound DA431<20
2-Chloro-N-(...)Multiple LinesTBD

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances anticancer activity .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various thiazole derivatives, it was found that those with a pyridine ring showed enhanced activity against Gram-negative bacteria, suggesting that the inclusion of pyridine in 2-Chloro-N-(...) may confer similar benefits.
  • Cytotoxicity Assessment : A recent investigation into thiazole-benzamide derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxic profiles against breast cancer cells, indicating that 2-Chloro-N-(...) could be optimized for better efficacy through structural modifications.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-chloro-N-[3-methyl-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]butan-2-yl]benzamide

InChI

InChI=1S/C20H19ClN4O2S/c1-12(2)17(24-18(26)13-7-3-4-8-14(13)21)19(27)25-20-23-16(11-28-20)15-9-5-6-10-22-15/h3-12,17H,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

JOHHXJIUOGAJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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